molecular formula C9H12N2O B1587185 2-Ethoxybenzamidine CAS No. 53623-81-7

2-Ethoxybenzamidine

Cat. No.: B1587185
CAS No.: 53623-81-7
M. Wt: 164.2 g/mol
InChI Key: GOSDGLKRVHPJEV-UHFFFAOYSA-N
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Description

2-Ethoxybenzamidine is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamidine, where the benzene ring is substituted with an ethoxy group at the second position. This compound is primarily used in research and development settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxybenzamidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethoxybenzonitrile with ammonia or an amine under specific conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Ethoxybenzonitrile

    Reagent: Ammonia or an amine

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-ethoxybenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This method offers higher yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Oximes or nitriles

    Reduction: Corresponding amines

    Substitution: Various substituted benzamidines

Scientific Research Applications

2-Ethoxybenzamidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxybenzamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, without the ethoxy substitution.

    2-Methoxybenzamidine: Similar structure with a methoxy group instead of an ethoxy group.

    2-Chlorobenzamidine: Similar structure with a chlorine atom instead of an ethoxy group.

Uniqueness

2-Ethoxybenzamidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other benzamidine derivatives.

Properties

IUPAC Name

2-ethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSDGLKRVHPJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390649
Record name 2-ethoxybenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53623-81-7
Record name 2-ethoxybenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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